ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate
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Overview
Description
Ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a fluorinated organic compound with significant interest in various scientific fields. The presence of multiple trifluoromethyl groups imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to ensure consistent quality and yield. The use of advanced microreactor technology allows for precise control over reaction parameters, leading to higher efficiency and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted esters. These products retain the unique properties imparted by the trifluoromethyl groups, making them valuable intermediates in further chemical synthesis .
Scientific Research Applications
Ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate exerts its effects involves interactions with molecular targets through its trifluoromethyl groups. These groups can enhance binding affinity to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in specific pathways, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with different reactivity and applications.
Methyl butyrate: Another ester with distinct properties and uses in flavor and fragrance industries.
Uniqueness
Ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate stands out due to its multiple trifluoromethyl groups, which impart unique chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H9F6NO2 |
---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C7H9F6NO2/c1-2-16-5(15)3(14)4(6(8,9)10)7(11,12)13/h3-4H,2,14H2,1H3/t3-/m0/s1 |
InChI Key |
PGOSQXOLEQZPBM-VKHMYHEASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C(F)(F)F)C(F)(F)F)N |
Canonical SMILES |
CCOC(=O)C(C(C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
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